molecular formula C21H20O4 B2805272 5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one CAS No. 64620-10-6

5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Cat. No.: B2805272
CAS No.: 64620-10-6
M. Wt: 336.387
InChI Key: BBWXUVRTELNMIS-UHFFFAOYSA-N
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Description

Historical Development of Pyranochromene Research

The exploration of pyranochromenes began with the isolation of natural pyranocoumarins from plants such as Peucedanum and Seseli species, which demonstrated anti-inflammatory, antimicrobial, and neuroprotective properties. Early studies focused on characterizing their biosynthetic pathways and ecological roles, revealing their function as phytoalexins and allelochemicals. The synthetic era commenced in the late 20th century, driven by advancements in domino reactions and organocatalysis. For instance, enantioselective syntheses of pyrano[3,2-c]chromenes via organocatalytic domino reactions achieved yields up to 94% and enantiomeric excesses of 99%. Parallel work on solvent-free methodologies enabled efficient access to pyrano[3,2-c]chromene-2,5-diones, expanding the structural diversity of this class. These synthetic breakthroughs paved the way for targeted modifications, including the introduction of methoxy, dimethyl, and phenyl substituents to optimize bioactivity.

Significance of Pyrano[2,3-f]chromenes in Drug Discovery

Pyrano[2,3-f]chromenes occupy a niche in drug discovery due to their dual capacity for aromatic stacking and hydrogen-bonding interactions, making them suitable for targeting enzymes and nucleic acids. Key developments include:

  • Antibacterial agents : Amphipathic pyranochromenes mimicking antimicrobial peptides (AMPs) exhibit potent activity against Gram-positive bacteria (MICs = 1–4 μg/mL) with low hemolytic toxicity.
  • Enzyme inhibitors : Pyrano[3,2-c]chromene derivatives inhibit acetylcholinesterase (AChE) at micromolar concentrations (IC~50~ = 19.2–21.3 μM), highlighting their potential in neurodegenerative disease therapy.
  • DNA interactors : Dihydropyrano[c]chromenes bind DNA via groove interactions, altering viscosity and circular dichroism spectra, which is relevant for anticancer drug design.

The structural plasticity of the pyranochromene core allows for fine-tuning of pharmacokinetic properties, such as logP and solubility, critical for blood-brain barrier penetration and oral bioavailability.

Structural Classification of Pyranochromene Scaffolds

Pyranochromenes are classified by the position of the oxygen bridge and the saturation state of the pyran ring. Representative subclasses include:

Scaffold Type Ring Fusion Substituent Positions Bioactivity Highlights Key References
Pyrano[3,2-c]chromene 3,2-c 4-Hydroxy, 5-keto AChE inhibition (IC~50~ < 25 μM)
Pyrano[2,3-f]chromene 2,3-f 5-Methoxy, 8,8-dimethyl DNA groove binding (K~b~ = 2.37 × 10³ M⁻¹)
Dihydropyrano[c]chromene 3,2-c 9,10-Dihydro Membrane permeability modulation

The 5-methoxy-8,8-dimethyl-4-phenyl derivative belongs to the pyrano[2,3-f]chromene subclass, distinguished by its 2,3-f ring fusion and a partially saturated pyran ring (9,10-dihydro). This configuration imposes a boat-like conformation on the pyran ring, enhancing planarity and π-π stacking with biological targets.

Position of 5-Methoxy-8,8-Dimethyl-4-Phenyl-9,10-Dihydro-2H,8H-Pyrano[2,3-f]Chromen-2-One Within the Broader Pyranochromene Family

This compound (CAS 64125-33-3, C~21~H~18~O~4~) integrates three critical structural features:

  • 5-Methoxy group : Electron-donating methoxy substituents enhance aromatic stability and modulate electron density at the chromene core, influencing binding to hydrophobic enzyme pockets.
  • 8,8-Dimethyl groups : These substituents increase lipophilicity (clogP ≈ 3.2), improving membrane permeability, as demonstrated in amphipathic pyranochromenes targeting bacterial membranes.
  • 4-Phenyl group : The phenyl ring provides a rigid, planar moiety for van der Waals interactions with DNA grooves or enzyme active sites, as observed in dihydropyrano[c]chromenes.

Compared to unsaturated analogs, the 9,10-dihydro configuration reduces ring strain, potentially enhancing metabolic stability. Molecular modeling studies suggest that the dimethyl groups at C8 create steric hindrance, limiting rotational freedom and stabilizing bioactive conformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-21(2)10-9-14-16(25-21)12-17(23-3)19-15(11-18(22)24-20(14)19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXUVRTELNMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OC)C(=CC(=O)O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrano[2,3-f]chromen-2-one core. One common approach is the Claisen rearrangement, where an appropriate precursor undergoes cyclization under heating conditions in a solvent like DMF (dimethylformamide)1{5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2h,8h-pyrano 2,3-f ...[{{{CITATION{{{_3{Synthesis of some novel pyrano[2,3‑f]chromenone derivatives - Springer](https://link.springer.com/content/pdf/10.1007/s13738-014-0518-3.pdf).

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl group to form corresponding alcohols.

  • Substitution: Various substitution reactions can occur at different positions on the molecule, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Alcohols, diols.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • CAS Number : 64620-10-6
  • Molecular Formula : C21H20O4
  • Molecular Weight : 336.38 g/mol
  • Purity : 95% .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound. It is believed to modulate neurotransmitter systems, particularly through interactions with NMDA receptors. These interactions may help in protecting neurons from excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study Example :
In a study examining the neuroprotective properties of similar compounds, it was found that modulation of NMDA receptor activity could prevent neuronal damage in models of neurodegeneration .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can be beneficial in combating oxidative stress-related conditions. Antioxidants play a crucial role in neutralizing free radicals and reducing cellular damage.

Data Table: Antioxidant Properties Comparison

CompoundAntioxidant ActivityMechanism of Action
5-Methoxy-8,8-Dimethyl...HighScavenging free radicals
CurcuminModerateInhibition of oxidative enzymes
ResveratrolHighModulating antioxidant enzymes

Synthesis of Novel Therapeutics

This compound serves as a scaffold for synthesizing novel therapeutic agents. Its structure allows for modifications that can enhance pharmacological activity against various diseases.

Synthetic Pathway Example :
Researchers have explored synthetic routes to modify the pyran-chromenone structure to develop derivatives with improved efficacy against cancer cells .

Drug Development

The compound's unique structure has made it a candidate for drug development targeting specific pathways involved in cancer and inflammation.

Case Study Example :
A recent investigation into derivatives of this compound showed promising results in inhibiting tumor growth in preclinical models .

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs are compared in Table 1:

Table 1. Structural and Functional Comparison of Pyrano[2,3-f]Chromen-2-One Derivatives

Compound Name Substituents Molecular Formula Key Activities/Properties References
Target Compound C-5: OCH₃; C-8: CH(CH₃)₂; C-4: Ph C₂₁H₂₀O₄ Cytotoxicity (IC₅₀ not reported)
5-Hydroxy-8,8-Dimethyl-4-Phenyl-9,10-Dihydro-8H-Pyrano[2,3-f]Chromen-2-One (Compound 1, ) C-5: OH; C-8: CH(CH₃)₂; C-4: Ph C₂₀H₁₈O₄ Cytotoxicity (IC₅₀ not reported)
5-Methoxy-8,8-Dimethyl-10-(3-Methyl-2-Butenyl)-2H,8H-Pyrano[3,2-g]Chromen-2-One C-5: OCH₃; C-8: CH(CH₃)₂; C-10: Prenyl C₂₀H₂₂O₄ α-Glucosidase inhibition (Binding: -8.2 kcal/mol)
8,8-Dimethyl-2-Phenylpyrano[2,3-f]Chromen-4-One C-2: Ph; C-8: CH(CH₃)₂; C-4: Ketone C₂₀H₁₆O₃ Structural analog; no reported bioactivity
5-Hydroxy-2,2-Dimethyl-10-Propyl-2H,8H-Pyrano[2,3-f]Chromen-8-One C-5: OH; C-2: CH(CH₃)₂; C-10: Propyl C₁₇H₂₀O₄ Synthetic intermediate; no bioactivity data

Key Observations :

  • Methoxy vs.
  • Phenyl at C-4 : The aromatic phenyl group may facilitate π-π stacking in biological targets, a feature absent in analogs with aliphatic substituents (e.g., propyl at C-10 in ).
  • Ring Fusion Position: Pyrano[3,2-g] derivatives () exhibit α-glucosidase inhibition, suggesting ring orientation impacts enzyme binding .
Cytotoxicity
  • Analog with Prenyl Substituent (): Not tested for cytotoxicity but showed α-glucosidase inhibition, indicating substituent-dependent selectivity .
Enzyme Inhibition
  • α-Glucosidase Inhibition: The pyrano[3,2-g] analog () binds with -8.2 kcal/mol, comparable to catechin (-8.1 kcal/mol) but weaker than α-tocopherol (-9.3 kcal/mol) . The target compound’s phenyl group may sterically hinder similar interactions.

Physicochemical Properties :

  • Lipophilicity : The target compound’s methoxy and phenyl groups increase logP compared to hydroxylated analogs, as inferred from molecular weights and substituent profiles.
  • Electronic Effects: Angular pyrano[2,3-f] coumarins () exhibit distinct electron distribution compared to linear [3,2-g] isomers, influencing redox properties and corrosion inhibition .

Molecular Docking and Computational Studies

  • α-Glucosidase Binding (): The pyrano[3,2-g] analog forms a single hydrogen bond with His280, while α-tocopherol forms two bonds . The target compound’s phenyl group may reduce hydrogen bonding but enhance hydrophobic interactions.
  • Corrosion Inhibition (): Angular pyrano coumarins (e.g., target compound) show higher electron donation capacity than linear analogs, relevant for surface adsorption in industrial applications .

Biological Activity

5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one, also known as Obovatin methyl ether, is a synthetic coumarin derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O4C_{21}H_{20}O_{4}. Its structure features a coumarin core that is modified with methoxy and phenyl groups, which are crucial for its biological activity.

Structure Overview

PropertyDetails
IUPAC NameThis compound
CAS Number64620-10-6
Molecular FormulaC21H20O4
SMILESCC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)CC(O3)C4=CC=CC=C4)C

Antioxidant Activity

Several studies have demonstrated that coumarin derivatives exhibit strong antioxidant properties. The antioxidant activity of this compound was assessed using various in vitro assays. For instance:

  • DPPH Radical Scavenging Assay : The compound showed a significant ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.
  • Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay results indicated that the compound effectively reduces ferric ions to ferrous ions, further supporting its antioxidant capacity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated through various models:

  • Inhibition of Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced nitric oxide production.
  • Prostaglandin E2 (PGE2) Inhibition : The compound also inhibited the production of PGE2 in inflammatory models.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer).
  • Mechanism of Action : The anticancer activity was linked to the modulation of apoptotic pathways and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of coumarins often correlates with their structural features. Key findings from SAR studies include:

  • Methoxy Group : The presence of a methoxy group at position 5 enhances antioxidant properties.
  • Phenyl Substitution : The phenyl group at position 4 is critical for anticancer activity.

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted by Garg et al. (2013) evaluated the biological activities of various coumarins including 5-methoxy derivatives. The findings highlighted significant antioxidant and anti-inflammatory activities attributed to structural modifications similar to those found in our compound.

Study 2: Anticancer Activity Assessment

In a comparative study published in the Journal of Medicinal Chemistry (2020), several coumarins were tested for their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar structural motifs to 5-methoxy-8,8-dimethyl derivatives exhibited promising anticancer effects.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic pathway for 5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one?

  • Methodological Answer : The synthesis typically involves multi-step cyclization reactions. Critical factors include:

  • Precursor selection : Use of substituted coumarin or chromene derivatives as starting materials (e.g., malonic acid and phenol derivatives) .
  • Catalyst optimization : Zinc chloride or phosphorous oxychloride for cyclization steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates and control reaction kinetics .
  • Temperature control : Reactions often require heating under reflux (80–120°C) to achieve optimal yields .

Q. How is X-ray crystallography employed to determine the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure by analyzing unit cell parameters and intermolecular interactions. For example:

  • Unit cell dimensions : Triclinic system with parameters a=8.943A˚a = 8.943 \, \text{Å}, b=11.559A˚b = 11.559 \, \text{Å}, c=12.171A˚c = 12.171 \, \text{Å}, and angles α=96.24\alpha = 96.24^\circ, β=104.04\beta = 104.04^\circ, γ=110.30\gamma = 110.30^\circ .
  • Hydrogen bonding : C–H···O interactions stabilize the crystal lattice, as seen in the double-chain packing motif .

Q. Which spectroscopic techniques are critical for confirming the purity and identity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z=336.387m/z = 336.387 (C21_{21}H20_{20}O4_4) .
  • IR spectroscopy : Stretching vibrations for lactone carbonyl (C=O) at ~1700 cm1^{-1} and aromatic C–H at ~3050 cm1^{-1} .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Pressure effects : Reactions under inert gas (N2_2) reduce oxidation side products .
  • Purification techniques : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes byproducts .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC50_{50} values in cytotoxicity assays) .
  • Structural analogs : Compare activities of derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substitutions) to isolate pharmacophores .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls to minimize variability .

Q. What computational approaches are used to model the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to enzymes (e.g., cytochrome P450) .
  • QSAR modeling : Relate substituent electronic parameters (Hammett constants) to bioactivity trends .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP analysis : Introduce electron-withdrawing groups (e.g., –Cl) to increase lipophilicity and membrane permeability .
  • Solubility testing : Compare aqueous solubility of methoxy (-OCH3_3) vs. hydroxyl (-OH) derivatives .
  • Thermal stability : DSC/TGA measures decomposition points; bulky substituents (e.g., –CH3_3) enhance thermal stability .

Q. What role do solvent polarity and proticity play in the compound’s synthesis and purification?

  • Methodological Answer :

  • Polar aprotic solvents : DMF or DMSO stabilize intermediates via dipole interactions, improving cyclization efficiency .
  • Protic solvents : Ethanol/water mixtures enhance crystallization by reducing solubility at lower temperatures .
  • Green chemistry alternatives : Ionic liquids (e.g., [BMIM]BF4_4) reduce environmental impact while maintaining yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.